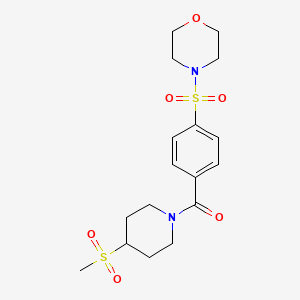

(4-(Methylsulfonyl)piperidin-1-yl)(4-(morpholinosulfonyl)phenyl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

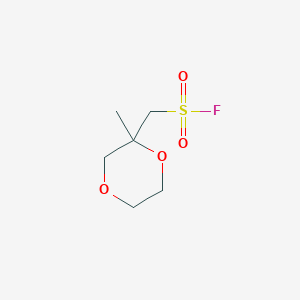

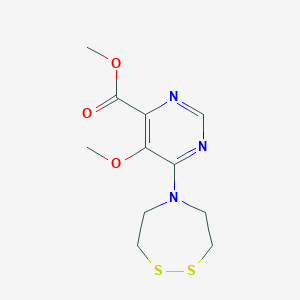

The compound (4-(Methylsulfonyl)piperidin-1-yl)(4-(morpholinosulfonyl)phenyl)methanone is a complex molecule that likely contains a piperidine and phenyl ring structure, substituted with sulfonyl groups and additional functional groups such as a methanone. Although the specific compound is not directly studied in the provided papers, similar compounds with sulfonyl-substituted piperidine and phenyl rings have been synthesized and characterized, which can provide insights into the potential properties and reactivity of the compound .

Synthesis Analysis

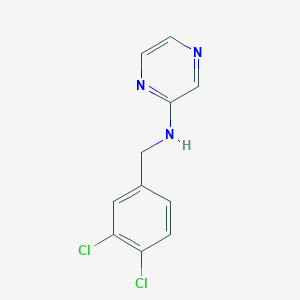

The synthesis of related compounds involves substitution reactions and condensation processes. For instance, the synthesis of a dichloro-benzenesulfonyl substituted piperidin-4-yl compound was achieved through a substitution reaction involving 2,4-difluorophenyl(piperidin-4-yl)methanone oxime and 2,5-Dichloro-benzenesulfonylchloride . Another related compound, a toluene-4-sulfonyl substituted piperidin-4-yl methanol, was synthesized by condensation of diphenyl(piperidin-4-yl)methanol with p-toluenesulfonyl chloride . These methods suggest that the synthesis of (4-(Methylsulfonyl)piperidin-1-yl)(4-(morpholinosulfonyl)phenyl)methanone could involve similar substitution or condensation reactions with appropriate sulfonyl chlorides and base compounds.

Molecular Structure Analysis

X-ray crystallography has been used to determine the structure of similar compounds, revealing that the piperidine ring often adopts a chair conformation, and the geometry around the sulfur atom is typically tetrahedral . The presence of sulfonyl groups can lead to both inter and intramolecular hydrogen bonds, contributing to the stability of the crystal structure. These findings suggest that the molecular structure of (4-(Methylsulfonyl)piperidin-1-yl)(4-(morpholinosulfonyl)phenyl)methanone would also exhibit a chair conformation for the piperidine ring and a tetrahedral geometry around the sulfur atoms.

Chemical Reactions Analysis

The reactivity of sulfonyl-substituted compounds can be influenced by the presence of electron-withdrawing or electron-donating groups. The compounds studied show potential for further chemical reactions, such as the formation of hydrogen bonds and π-π interactions . These interactions are crucial for the stability and reactivity of the molecules. The compound , with its sulfonyl and methanone groups, would likely exhibit similar reactivity, capable of engaging in various chemical interactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been studied using techniques like thermogravimetric analysis, which revealed stability over a range of temperatures . The electronic properties, such as the HOMO-LUMO energy gap, were evaluated using density functional theory calculations, which are consistent with experimental findings . These studies indicate that (4-(Methylsulfonyl)piperidin-1-yl)(4-(morpholinosulfonyl)phenyl)methanone would have a stable structure with specific thermal properties and a definable energy gap, which could be important for its potential applications.

Aplicaciones Científicas De Investigación

Health Benefits of Sulforaphane

Sulforaphane, a compound with a sulfonyl group, has been extensively studied for its health benefits. It is known for its antioxidant, antimicrobial, anticancer, anti-inflammatory, anti-aging, neuroprotective, and antidiabetic properties. Found in cruciferous vegetables like broccoli, sulforaphane shows promise as a chemopreventive agent against various cancers, cardiovascular diseases, neurodegenerative diseases, and diabetes (Kim & Park, 2016).

Metabolic Pathways of Methionine

The gastrointestinal methionine shuttle illustrates the high efficiency of methionine absorption from the diet. This essential amino acid plays a critical role in protein synthesis, transmethylation reactions, and as a component of antioxidant systems. Its metabolism and health implications, especially in production animal species, are significant, highlighting the need for improved health and performance through dietary supplementation (Mastrototaro et al., 2016).

Applications in Treatment of Organic Pollutants

Enzymatic approaches using redox mediators have shown significant potential in the remediation of organic pollutants in wastewater. This innovative method enhances the efficiency of recalcitrant compound degradation, showcasing the utility of enzymes like laccases and peroxidases in environmental applications. The enzyme-redox mediator system could play a crucial role in the future of aromatic compound remediation in industrial effluents (Husain & Husain, 2007).

Analytical Methods in Antioxidant Activity Determination

The study of antioxidants has led to the development of various tests to determine antioxidant activity, crucial in food engineering, medicine, and pharmacy fields. Techniques like ORAC, HORAC, TRAP, and TOSC, among others, based on hydrogen atom transfer or electron transfer, have been employed to analyze antioxidant capacity in complex samples. These assays, alongside electrochemical methods, provide comprehensive insights into the antioxidants' role and efficacy (Munteanu & Apetrei, 2021).

Therapeutic Effects of 4-Phenylbutyric Acid

4-Phenylbutyric acid (4-PBA) is studied for its role as a chemical chaperone in preventing misfolded protein aggregation and alleviating endoplasmic reticulum stress. By aiding in protein folding and reducing the activation of the unfolded protein response, 4-PBA holds potential therapeutic effects for various pathologies, including those involving protein misfolding and ER stress (Kolb et al., 2015).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

(4-methylsulfonylpiperidin-1-yl)-(4-morpholin-4-ylsulfonylphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O6S2/c1-26(21,22)15-6-8-18(9-7-15)17(20)14-2-4-16(5-3-14)27(23,24)19-10-12-25-13-11-19/h2-5,15H,6-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHIDDOLIASVEOY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1CCN(CC1)C(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-(Methylsulfonyl)piperidin-1-yl)(4-(morpholinosulfonyl)phenyl)methanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide](/img/structure/B2529377.png)

![Ethyl 5-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-4,5-dihydro-3-isoxazolecarboxylate](/img/structure/B2529380.png)

![N-butyl-5-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2529381.png)

![(2Z)-4-chloro-2-[(4-chloroanilino)methylidene]-3-oxobutanenitrile](/img/structure/B2529382.png)

![8-(4-Chlorobenzoyl)-6-[(4-methoxyphenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2529387.png)

![(E)-2-cyano-3-[3-(2-oxochromen-3-yl)-1-phenylpyrazol-4-yl]-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2529392.png)

![3-[(5-Bromopyrimidin-2-yl)amino]-1-phenylpropan-1-ol](/img/structure/B2529395.png)